Benzenamine, 4-methoxy-N-(3-phenylpropylidene)-
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Overview
Description
Benzenamine, 4-methoxy-N-(3-phenylpropylidene)-, also known as 4-Methoxy-N-(3-phenylpropylidene)benzenamine, is an organic compound with a molecular formula of C16H17NO. This compound is characterized by the presence of a benzenamine group substituted with a methoxy group at the para position and a phenylpropylidene group at the nitrogen atom. It is a derivative of aniline and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-methoxy-N-(3-phenylpropylidene)- typically involves the condensation reaction between 4-methoxybenzenamine and 3-phenylpropionaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzenamine, 4-methoxy-N-(3-phenylpropylidene)- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-methoxy-N-(3-phenylpropylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the imine group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Benzenamine, 4-methoxy-N-(3-phenylpropylidene)- has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4-methoxy-N-(3-phenylpropylidene)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. The exact mechanism of action may vary based on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzenamine: A simpler analog with a methoxy group at the para position.
4-Methoxy-N-methylbenzenamine: A derivative with a methyl group on the nitrogen atom.
4-Methoxybenzylamine: Contains a methoxy group at the para position and a benzyl group on the nitrogen atom.
Uniqueness
Benzenamine, 4-methoxy-N-(3-phenylpropylidene)- is unique due to the presence of the phenylpropylidene group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
CAS No. |
151918-10-4 |
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Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3-phenylpropan-1-imine |
InChI |
InChI=1S/C16H17NO/c1-18-16-11-9-15(10-12-16)17-13-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-13H,5,8H2,1H3 |
InChI Key |
CQDBAXPRLRQCOL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=CCCC2=CC=CC=C2 |
Origin of Product |
United States |
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